Cas no 1227267-28-8 (methyl 5-bromo-1H-indole-6-carboxylate)

Methyl 5-bromo-1H-indole-6-carboxylate is a brominated indole derivative with significant utility in organic synthesis and pharmaceutical research. The compound features a carboxylate ester at the 6-position and a bromo substituent at the 5-position, enhancing its reactivity for further functionalization. Its indole core makes it a valuable intermediate in the preparation of biologically active molecules, including heterocyclic compounds and drug candidates. The bromine atom facilitates cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise structural modifications. The methyl ester group offers stability while allowing straightforward hydrolysis or transesterification. This compound is particularly useful in medicinal chemistry for the development of novel therapeutic agents.
methyl 5-bromo-1H-indole-6-carboxylate structure
1227267-28-8 structure
商品名:methyl 5-bromo-1H-indole-6-carboxylate
CAS番号:1227267-28-8
MF:C10H10N2O2
メガワット:190.1986
MDL:MFCD11976066
CID:1006511
PubChem ID:49758006

methyl 5-bromo-1H-indole-6-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 5-methyl-1H-indazole-6-carboxylate
    • methyl 5-bromo-1H-indole-6-carboxylate
    • AG-L-21304
    • BB 0261271
    • CTK4B3235
    • FT-0682483
    • I10-1091
    • KB-54535
    • MolPort-016-578-815
    • 1H-Indole-6-carboxylic acid, 5-bromo-, methyl ester
    • A891036
    • DTXSID70677824
    • AMY9721
    • MFCD11976066
    • 5-BROMO INDOLE-6-CARBOXYLIC ACID METHYL ESTER
    • methyl5-bromo-1H-indole-6-carboxylate
    • SY097156
    • P11302
    • Methyl 5-Bromoindole-6-carboxylate
    • AS-50871
    • 1227267-28-8
    • CS-0049003
    • DB-062081
    • AKOS015834791
    • MDL: MFCD11976066
    • インチ: InChI=1S/C10H8BrNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3
    • InChIKey: IIOVQDYEEGSQRC-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=C(C=C2C=CNC2=C1)Br

計算された属性

  • せいみつぶんしりょう: 252.97384g/mol
  • どういたいしつりょう: 252.97384g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

methyl 5-bromo-1H-indole-6-carboxylate セキュリティ情報

  • 危険レベル:IRRITANT

methyl 5-bromo-1H-indole-6-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M220918-100mg
Methyl 5-Bromo-1H-indole-6-carboxylate
1227267-28-8
100mg
$ 95.00 2022-06-04
TRC
M220918-500mg
Methyl 5-Bromo-1H-indole-6-carboxylate
1227267-28-8
500mg
$ 340.00 2022-06-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB08143-25G
methyl 5-bromo-1H-indole-6-carboxylate
1227267-28-8 97%
25g
¥ 16,948.00 2023-03-30
eNovation Chemicals LLC
D496703-10G
methyl 5-bromo-1H-indole-6-carboxylate
1227267-28-8 97%
10g
$1500 2024-05-23
Advanced ChemBlocks
L13684-250MG
Methyl 5-bromo-1H-indole-6-carboxylate
1227267-28-8 97%
250MG
$115 2023-09-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB08143-1G
methyl 5-bromo-1H-indole-6-carboxylate
1227267-28-8 97%
1g
¥ 1,438.00 2023-03-30
Aaron
AR000JRV-250mg
1H-Indole-6-carboxylic acid, 5-bromo-, methyl ester
1227267-28-8 97%
250mg
$93.00 2025-02-10
Aaron
AR000JRV-25g
1H-Indole-6-carboxylic acid, 5-bromo-, methyl ester
1227267-28-8 97%
25g
$2932.00 2025-02-10
eNovation Chemicals LLC
D496703-25g
methyl 5-bromo-1H-indole-6-carboxylate
1227267-28-8 97%
25g
$3185 2025-02-19
abcr
AB458288-250mg
Methyl 5-bromo-1H-indole-6-carboxylate; .
1227267-28-8
250mg
€214.90 2025-03-19

methyl 5-bromo-1H-indole-6-carboxylate サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:1227267-28-8)methyl 5-bromo-1H-indole-6-carboxylate
注文番号:A891036
在庫ステータス:in Stock/in Stock
はかる:1g/5g
清らかである:99%/99%
最終更新された価格情報:Friday, 30 August 2024 11:35
価格 ($):193.0/677.0

methyl 5-bromo-1H-indole-6-carboxylate 関連文献

methyl 5-bromo-1H-indole-6-carboxylateに関する追加情報

Recent Advances in the Application of Methyl 5-Bromo-1H-Indole-6-Carboxylate (CAS: 1227267-28-8) in Chemical Biology and Pharmaceutical Research

Methyl 5-bromo-1H-indole-6-carboxylate (CAS: 1227267-28-8) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of novel pharmaceuticals targeting cancer, inflammation, and infectious diseases. Recent studies have highlighted its versatility as a building block in medicinal chemistry, enabling the construction of complex heterocyclic scaffolds with significant therapeutic potential. This research briefing provides an overview of the latest advancements involving this compound, focusing on its synthetic applications, mechanistic insights, and emerging therapeutic roles.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of methyl 5-bromo-1H-indole-6-carboxylate in the synthesis of indole-based kinase inhibitors. Researchers utilized its bromo and ester functional groups for sequential Pd-catalyzed cross-coupling and hydrolysis-condensation reactions, yielding potent inhibitors of the PI3K/AKT/mTOR pathway with nanomolar IC50 values. The study emphasized the compound's role in facilitating rapid structure-activity relationship (SAR) exploration through late-stage diversification strategies.

In the field of antimicrobial drug development, a recent patent application (WO2023056121) disclosed novel quinolone-indole hybrids derived from methyl 5-bromo-1H-indole-6-carboxylate. These hybrids exhibited broad-spectrum activity against multidrug-resistant Gram-positive pathogens, with MIC values ranging from 0.25-2 μg/mL against MRSA clinical isolates. The 5-bromo substituent was found to be critical for maintaining membrane permeability while reducing cytotoxicity in mammalian cells.

Advancements in synthetic methodology have also been reported, with a 2024 Organic Letters publication describing a photoredox-catalyzed C-H functionalization protocol that transforms methyl 5-bromo-1H-indole-6-carboxylate into valuable 5,6-disubstituted indoles under mild conditions. This methodology significantly expands the chemical space accessible from this versatile intermediate, enabling the preparation of previously inaccessible analogs for biological evaluation.

Ongoing preclinical studies suggest that derivatives of methyl 5-bromo-1H-indole-6-carboxylate may have applications in neurodegenerative disease therapeutics. A research group at MIT has identified several neuroprotective analogs that modulate α-synuclein aggregation pathways, with lead compounds showing 40-60% reduction in fibril formation in cellular models of Parkinson's disease. These findings were presented at the 2024 ACS Spring National Meeting and are currently under peer review.

The compound's role in radiopharmaceutical development has also gained attention, with recent work at Johns Hopkins demonstrating its utility as a precursor for 76Br-labeled PET tracers. The 5-bromo position allows for direct isotopic exchange, providing a streamlined route to radioligands for imaging sigma-2 receptors in solid tumors. Clinical translation of these tracers is anticipated within the next 2-3 years.

As research progresses, methyl 5-bromo-1H-indole-6-carboxylate continues to demonstrate its value as a multifunctional building block in drug discovery. Future directions include exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other targeted protein degradation platforms, as well as investigating its potential in the development of covalent inhibitors through judicious modification of its reactive handles. The compound's versatility and the growing body of research surrounding it position it as an important tool in contemporary medicinal chemistry efforts.

おすすめ記事

推奨される供給者
atkchemica
(CAS:1227267-28-8)methyl 5-bromo-1H-indole-6-carboxylate
CL17672
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:1227267-28-8)methyl 5-bromo-1H-indole-6-carboxylate
sfd9127
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ